molecular formula C6H6FIN2 B13558274 5-Fluoro-2-iodophenylhydrazine

5-Fluoro-2-iodophenylhydrazine

Cat. No.: B13558274
M. Wt: 252.03 g/mol
InChI Key: LPRQJJFSEWZQMB-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodophenylhydrazine is a fluorinated and iodinated phenylhydrazine derivative with the molecular formula C₆H₅FIN₂ (molecular weight: 251.04 g/mol). The compound features a fluorine atom at the 5-position and an iodine atom at the 2-position of the phenyl ring, attached to a hydrazine group. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C6H6FIN2

Molecular Weight

252.03 g/mol

IUPAC Name

(5-fluoro-2-iodophenyl)hydrazine

InChI

InChI=1S/C6H6FIN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2

InChI Key

LPRQJJFSEWZQMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NN)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodophenylhydrazine typically involves the introduction of fluorine and iodine atoms onto a phenylhydrazine backbone. One common method is the halogenation of phenylhydrazine derivatives. For instance, starting with 2-iodophenylhydrazine, a fluorination reaction can be carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include halogen exchange reactions, where a precursor compound undergoes selective halogenation. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodophenylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-2-iodophenylhydrazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocycles and pharmaceuticals .

Biology: In biological research, this compound can be used to study the effects of halogenated phenylhydrazines on biological systems. It may also be employed in the development of radiolabeled compounds for imaging studies .

Medicine: Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodophenylhydrazine involves its interaction with molecular targets through its functional groups. The hydrazine group can form covalent bonds with electrophilic centers, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below summarizes key structural and functional differences between 5-Fluoro-2-iodophenylhydrazine and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 5-F, 2-I 251.04 High polarizability (iodine), potential antimicrobial activity
5-Fluoro-2-methylphenylhydrazine HCl 5-F, 2-CH₃ 176.63 Increased lipophilicity; intermediate in heterocycle synthesis
2-Fluorophenylhydrazine HCl 2-F 164.57 Common precursor for pyrazolidines and pyrazoles
5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furohydrazide 2-Cl, 4-F, furan moiety 284.67 Hydrazide derivative with antifungal potential; furan enhances π-π interactions
5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one Indolinone core, 5-F 255.25 Antimicrobial and anti-HIV activities due to isatin scaffold
Key Observations:
  • Iodine vs. Methyl/Chloro: The iodine substituent in this compound increases molecular weight and polarizability compared to methyl or chloro analogs.
  • Fluorine Position : Fluorine at the 5-position (meta to hydrazine) optimizes electron-withdrawing effects, stabilizing intermediates in cyclization reactions compared to ortho-substituted analogs like 2-Fluorophenylhydrazine .
  • Structural Complexity : Compounds like 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one exhibit fused-ring systems, broadening biological activity but complicating synthesis compared to simpler phenylhydrazines .

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 5-fluoro-2-iodo substitution creates a strong electron-deficient aromatic ring, enhancing electrophilic substitution at the 4-position. This contrasts with 5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furohydrazide, where electron-withdrawing groups stabilize the hydrazide moiety .
  • Steric Hindrance : The bulky iodine atom in this compound may reduce reaction rates in sterically sensitive reactions compared to smaller substituents like methyl .

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